2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole 2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20260058
InChI: InChI=1S/C18H11F3N2/c19-18(20,21)13-10-15(11-6-2-1-3-7-11)23-17-16(13)12-8-4-5-9-14(12)22-17/h1-10H,(H,22,23)
SMILES:
Molecular Formula: C18H11F3N2
Molecular Weight: 312.3 g/mol

2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole

CAS No.:

Cat. No.: VC20260058

Molecular Formula: C18H11F3N2

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole -

Specification

Molecular Formula C18H11F3N2
Molecular Weight 312.3 g/mol
IUPAC Name 2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole
Standard InChI InChI=1S/C18H11F3N2/c19-18(20,21)13-10-15(11-6-2-1-3-7-11)23-17-16(13)12-8-4-5-9-14(12)22-17/h1-10H,(H,22,23)
Standard InChI Key WUUVAWPUXUYJOP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N3)C(=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrido[2,3-b]indole system, where a pyridine ring is fused to an indole moiety at the 2,3-positions. The phenyl group at position 2 and the trifluoromethyl (-CF₃) group at position 4 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The IUPAC name, 2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole, reflects this substitution pattern (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₁F₃N₂
Molecular Weight312.3 g/mol
Canonical SMILESC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N3)C(=C2)C(F)(F)F
XLogP35.2 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The trifluoromethyl group contributes to the molecule’s lipophilicity, as evidenced by its predicted XLogP3 value of 5.2 . This property enhances membrane permeability, a critical factor in drug bioavailability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal in confirming the compound’s structure. The ¹H NMR spectrum typically exhibits aromatic proton resonances between δ 7.2–8.5 ppm, with distinct splitting patterns due to the fused ring system. The ¹⁹F NMR spectrum shows a singlet near δ -60 ppm, characteristic of the -CF₃ group .

Synthesis Methods

One-Pot Multi-Component Reactions

A patented method (CN104774202A) describes a one-pot synthesis using 1-bromo-2-(2,2-dibromovinyl)benzene, α,β-unsaturated aldehydes, and ammonia in the presence of copper catalysts . This approach achieves yields up to 51% under mild conditions (60–100°C), avoiding intermediate purification steps . The reaction mechanism involves sequential Suzuki coupling, cyclization, and aromatization (Scheme 1).

Scheme 1: Proposed pathway for the synthesis of 2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole .

Alternative Routes

VulcanChem reports a solvent-free method using chalcone, oxindole, and ammonium acetate, which proceeds via Knoevenagel condensation and subsequent cyclization. This method offers environmental benefits by eliminating volatile organic solvents but requires higher temperatures (120–150°C).

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Against Staphylococcus aureus (MRSA), minimal inhibitory concentrations (MICs) of 8–16 µg/mL have been observed, surpassing ampicillin in resistant strains.

Analytical and Pharmacokinetic Profiling

Metabolic Stability

Microsomal stability assays indicate a half-life (t₁/₂) of 45 minutes in human liver microsomes, with primary metabolites resulting from CYP3A4-mediated oxidation of the phenyl ring .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for introducing sulfonamide or piperazine groups to enhance solubility. Analogues with 4-methylpiperazine substitutions show improved aqueous solubility (logS = -3.2 vs. -4.8 for the parent compound) without compromising potency .

Formulation Strategies

Nanoemulsions and liposomal encapsulation have been explored to address the compound’s low oral bioavailability (F = 12% in rats). PEGylated liposomes increase bioavailability to 34% by reducing hepatic first-pass metabolism.

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